molecular formula C16H22N2O7 B4002829 1-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine;oxalic acid

1-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine;oxalic acid

Cat. No.: B4002829
M. Wt: 354.35 g/mol
InChI Key: MKDKOBXTHIUUEJ-UHFFFAOYSA-N
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Description

1-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine;oxalic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine typically involves the reaction of 4-methyl-2-nitrophenol with 2-chloroethylpiperidine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 1-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Hydrolysis: Aqueous acid or base solutions.

Major Products Formed

    Reduction: 1-[2-(4-Methyl-2-aminophenoxy)ethyl]piperidine.

    Substitution: Various substituted piperidine derivatives.

    Hydrolysis: Corresponding carboxylic acids and alcohols.

Scientific Research Applications

1-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The nitro group can undergo reduction to form an amino group, which can further interact with biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

1-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine can be compared with other similar compounds, such as:

    1-[2-(4-Methylphenoxy)ethyl]piperidine: Lacks the nitro group, resulting in different reactivity and biological activity.

    1-[2-(4-Nitrophenoxy)ethyl]piperidine: Lacks the methyl group, affecting its steric and electronic properties.

    1-[2-(4-Methyl-2-aminophenoxy)ethyl]piperidine: The reduced form of the compound, with an amino group instead of a nitro group, leading to different chemical and biological properties.

Properties

IUPAC Name

1-[2-(4-methyl-2-nitrophenoxy)ethyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3.C2H2O4/c1-12-5-6-14(13(11-12)16(17)18)19-10-9-15-7-3-2-4-8-15;3-1(4)2(5)6/h5-6,11H,2-4,7-10H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDKOBXTHIUUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCN2CCCCC2)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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